3-Bromo-8-fluoro-6-nitroquinoline
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Overview
Description
3-Bromo-8-fluoro-6-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₄BrFN₂O₂. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science. The presence of bromine, fluorine, and nitro groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-8-fluoro-6-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 8-fluoroquinoline followed by nitration. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the selective introduction of functional groups .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts and green chemistry principles, such as solvent-free reactions and microwave irradiation, can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-8-fluoro-6-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under mild conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Major Products:
Nucleophilic Substitution: Formation of substituted quinolines.
Reduction: Formation of 3-Bromo-8-fluoro-6-aminoquinoline.
Oxidation: Formation of quinoline N-oxides.
Scientific Research Applications
3-Bromo-8-fluoro-6-nitroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties. The compound’s ability to inhibit specific enzymes makes it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and as a precursor for agrochemicals
Mechanism of Action
The mechanism of action of 3-Bromo-8-fluoro-6-nitroquinoline is primarily based on its ability to interact with biological targets such as enzymes and receptors. The presence of the nitro group allows for electron-withdrawing effects, which can enhance binding affinity to certain enzymes. The bromine and fluorine atoms contribute to the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and ultimately, therapeutic effects .
Comparison with Similar Compounds
3-Bromo-6-nitroquinoline: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
8-Fluoro-6-nitroquinoline: Lacks the bromine atom, affecting its nucleophilic substitution reactions.
3-Fluoro-8-nitroquinoline: Lacks the bromine atom, influencing its overall reactivity and applications
Uniqueness: 3-Bromo-8-fluoro-6-nitroquinoline is unique due to the combination of bromine, fluorine, and nitro groups in its structure. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a promising candidate for drug development .
Biological Activity
3-Bromo-8-fluoro-6-nitroquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula C₉H₄BrFN₂O₂, characterized by the presence of bromine, fluorine, and nitro functional groups. These substituents contribute to its unique electronic properties and biological interactions.
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The nitro group enhances its electron-withdrawing capacity, which can improve binding affinity to specific enzymes. The lipophilicity introduced by the bromine and fluorine atoms facilitates cellular membrane penetration, potentially leading to enzyme inhibition and disruption of cellular processes .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, outperforming standard antibiotics in certain cases. For instance, derivatives of related quinoline compounds have shown MIC (Minimum Inhibitory Concentration) values as low as 0.00007 μg/mL against resistant strains .
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. Its ability to inhibit specific enzymes involved in cancer cell proliferation positions it as a candidate for further investigation in cancer therapeutics. The mechanism likely involves interference with metabolic pathways critical for tumor growth.
Enzyme Inhibition
This compound has been identified as a potential enzyme inhibitor. Its structural features allow it to interact effectively with active sites of target enzymes, leading to reduced enzymatic activity. This property is particularly valuable in drug development aimed at treating diseases where enzyme modulation is beneficial .
Comparative Studies
To understand the unique properties of this compound compared to similar compounds, a brief comparison is provided below:
Compound Name | Key Differences | Biological Activity |
---|---|---|
3-Bromo-6-nitroquinoline | Lacks fluorine; different reactivity | Moderate antimicrobial activity |
8-Fluoro-6-nitroquinoline | Lacks bromine; affects nucleophilic substitution | Lower potency than target compound |
3-Fluoro-8-nitroquinoline | Lacks bromine; influences overall reactivity | Less effective than target compound |
Case Studies
- Antimicrobial Efficacy : A study evaluated various quinolone derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited superior antibacterial activity compared to traditional antibiotics like ciprofloxacin .
- Enzyme Interaction Analysis : In a pharmacomodulation study focused on antikinetoplastid activity, researchers found that modifications at the 6-position of the quinoline scaffold significantly influenced enzyme inhibition profiles, highlighting the importance of structural variations in biological efficacy .
Properties
IUPAC Name |
3-bromo-8-fluoro-6-nitroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFN2O2/c10-6-1-5-2-7(13(14)15)3-8(11)9(5)12-4-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWCYDGCDWFMID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1[N+](=O)[O-])F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.